[2-(Cyclobut-1-en-1-yl)ethyl]benzene
Description
[2-(Cyclobut-1-en-1-yl)ethyl]benzene is a bicyclic aromatic compound consisting of a benzene ring linked via an ethyl chain to a strained cyclobutene ring. The cyclobutene moiety introduces significant ring strain due to its unsaturated four-membered structure, which influences its reactivity and stability. Its synthesis typically involves transition-metal-catalyzed coupling or cyclization strategies, though recent advances have explored transition-metal-free routes under mild conditions .
Properties
CAS No. |
57822-29-4 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(cyclobuten-1-yl)ethylbenzene |
InChI |
InChI=1S/C12H14/c1-2-5-11(6-3-1)9-10-12-7-4-8-12/h1-3,5-7H,4,8-10H2 |
InChI Key |
HNEWMBXTYJEQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclobut-1-en-1-yl)ethyl]benzene typically involves the cycloaddition of cyclobutene with ethylbenzene under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel, which facilitate the formation of the cyclobutene ring. The reaction conditions generally include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of [2-(Cyclobut-1-en-1-yl)ethyl]benzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Cyclobut-1-en-1-yl)ethyl]benzene can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclobutane derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Scientific Research Applications
Chemistry: [2-(Cyclobut-1-en-1-yl)ethyl]benzene is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology: In biological research, [2-(Cyclobut-1-en-1-yl)ethyl]benzene can be used as a probe to study the interactions of cyclobutene-containing compounds with biological macromolecules. Its reactivity and structural features make it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of drug candidates with diverse biological activities.
Industry: In the industrial sector, [2-(Cyclobut-1-en-1-yl)ethyl]benzene is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [2-(Cyclobut-1-en-1-yl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with these targets. The pathways involved may include cycloaddition, substitution, and oxidation-reduction reactions, depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of [2-(Cyclobut-1-en-1-yl)ethyl]benzene, we compare it with structurally related compounds, focusing on synthesis, stability, and reactivity.
1-(Cyclobut-1-en-1-yl)-2-fluorobenzene (2d)
- Structure : A fluorine-substituted benzene directly attached to cyclobutene.
- Synthesis : Synthesized via CuH-catalyzed hydroamination of strained trisubstituted alkenes, yielding 36% isolated product after column chromatography .
- Key Data :
- ^19F NMR : δ = -117.2 ppm (characteristic of para-fluorine electronic effects).
- IR : Strong absorption at 1680 cm⁻¹ (C=C stretching in cyclobutene).
- Comparison : The electron-withdrawing fluorine substituent enhances electrophilic reactivity at the cyclobutene ring compared to the ethyl-linked analogue. However, the absence of a flexible ethyl spacer reduces steric accessibility for further functionalization.
5-(Cyclobut-1-en-1-yl)-2-methoxypyridine (2e)
- Structure : Methoxy-pyridine fused to cyclobutene.
- Synthesis : Similar CuH-catalyzed method, yielding 18% as a white solid with a melting point of 46.7–48.0°C .
- Key Data :
- ^1H NMR : δ 8.15 (d, J = 2.5 Hz, 1H, pyridine-H), 6.85 (dd, J = 8.7, 2.5 Hz, 1H, pyridine-H).
- IR : C=O stretch at 1720 cm⁻¹ (unrelated to cyclobutene but indicative of methoxy group interactions).
- The lower yield (18%) suggests greater steric hindrance during synthesis.
(3,3-Dimethylcycloprop-1-en-1-yl)benzene (8)
- Structure : Benzene attached to a dimethyl-substituted cyclopropene.
- Synthesis : Multi-step process involving tribromocyclopropane intermediates and NaOH-mediated dehydrohalogenation, yielding <20% after purification .
- Key Data :
- ^13C NMR : δ 135.2 (cyclopropene carbons), 22.5 (CH₃ groups).
- Comparison : The cyclopropene ring exhibits higher strain (≈55 kcal/mol) than cyclobutene (≈30 kcal/mol), leading to greater thermal instability. This limits its utility in prolonged reactions compared to [2-(Cyclobut-1-en-1-yl)ethyl]benzene.
2-(Cyclobut-1-en-1-yl)-1H-indoles
- Structure : Indole fused to cyclobutene.
- Synthesis : Transition-metal-free cascade cyclobutenylation/deprotection under mild conditions (room temperature, 24 hours) .
- Key Data :
- Yield : ~50–70% for indole derivatives.
- Reactivity : The indole nitrogen participates in hydrogen bonding, enabling catalytic applications in asymmetric synthesis.
- Comparison : The indole moiety provides a π-rich system for charge-transfer interactions, contrasting with the simpler ethylbenzene structure of [2-(Cyclobut-1-en-1-yl)ethyl]benzene. The higher yields here suggest milder conditions may be adaptable for optimizing the target compound’s synthesis.
Key Research Findings
Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 2d ) increase cyclobutene reactivity, whereas ethyl spacers (target compound) balance steric and electronic effects for broader functionalization.
Stability : Cyclobutene derivatives exhibit superior thermal stability compared to cyclopropene analogues, enabling storage and handling at ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
